molecular formula C8H8BN3O2S B1521835 (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid CAS No. 957034-52-5

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Cat. No.: B1521835
CAS No.: 957034-52-5
M. Wt: 221.05 g/mol
InChI Key: AXLUIXIRFSJARE-UHFFFAOYSA-N
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Description

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: is a boronic acid derivative featuring a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.

    Coupling with Phenylboronic Acid: The 5-amino-1,3,4-thiadiazole is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh₃)₄ in an organic solvent such as toluene or DMF.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Aryl or vinyl halides with a palladium catalyst and a base such as potassium carbonate.

Major Products

    Phenol Derivatives: From oxidation reactions.

    Amino Derivatives: From reduction reactions.

    Biaryl Compounds: From Suzuki coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used to design inhibitors for enzymes or receptors involved in various diseases. For example, boronic acids are known to inhibit proteasomes, making them potential candidates for anticancer drugs.

Industry

In the material science industry, this compound can be used to create polymers with unique properties. Its ability to form stable boronate esters with diols makes it useful in the development of sensors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the thiadiazole ring, making it less versatile in biological applications.

    (4-(5-Nitro-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: Similar structure but with a nitro group instead of an amino group, which can alter its reactivity and biological activity.

    (4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a thiadiazole ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2S/c10-8-12-11-7(15-8)5-1-3-6(4-2-5)9(13)14/h1-4,13-14H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUIXIRFSJARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(S2)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657402
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-52-5
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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